molecular formula C15H18BrN3O3S B297643 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B297643
M. Wt: 400.3 g/mol
InChI Key: KCLZZXFRZOYKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a brominated aromatic ring and a thioxo group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The reaction conditions often include the use of brominating agents such as NaBr and H₂O₂, and the cyclization step may require catalysts like CuBr .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-BROMO-2,3-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C15H18BrN3O3S

Molecular Weight

400.3 g/mol

IUPAC Name

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C15H18BrN3O3S/c1-7-11(14(20)17-2)12(19-15(23)18-7)9-5-8(16)6-10(21-3)13(9)22-4/h5-6,12H,1-4H3,(H,17,20)(H2,18,19,23)

InChI Key

KCLZZXFRZOYKIG-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)NC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)NC

Origin of Product

United States

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